[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC14974240
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone -](/images/structure/VC14974240.png)
Specification
Molecular Formula | C22H25N5O2 |
---|---|
Molecular Weight | 391.5 g/mol |
IUPAC Name | [3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C22H25N5O2/c1-29-19-4-2-18(3-5-19)20-16-21(25-24-20)22(28)27-14-12-26(13-15-27)11-8-17-6-9-23-10-7-17/h2-7,9-10,16H,8,11-15H2,1H3,(H,24,25) |
Standard InChI Key | MRQKQWPEDOHVQU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Introduction
The compound [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule featuring a pyrazole ring substituted with a 4-methoxyphenyl group, linked to a piperazine moiety that contains a pyridine ring. This structural arrangement suggests potential interactions with biological targets, making it of interest in medicinal chemistry.
Biological Activities and Potential Applications
Compounds with similar structures have demonstrated various biological activities, including potential anticancer and antioxidant effects, as seen in other pyrazole derivatives . The presence of a pyrazole ring, known for its diverse biological activities, suggests that this compound could be explored for therapeutic applications.
Related Compounds and Their Characteristics
Several compounds share structural similarities with [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone. These include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume